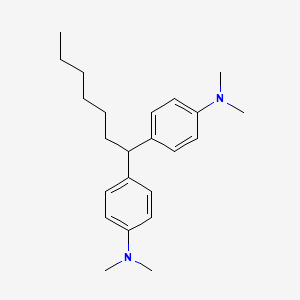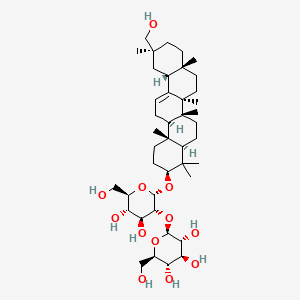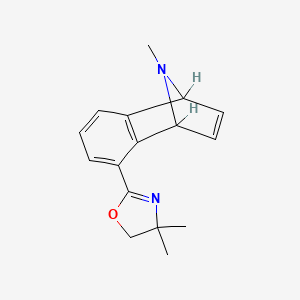
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is a chemical compound with a unique structure that includes both an ethylamino group and a thiosulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with a suitable precursor that contains the thiosulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler thiosulfate derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound may be used to study the effects of thiosulfate on cellular processes and to develop new biochemical assays.
Industry: In industrial applications, this compound can be used in processes such as metal extraction and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethylamino group may interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Sodium Thiosulfate: A common thiosulfate compound used in various applications, including medicine and industry.
Ammonium Thiosulfate: Another thiosulfate compound with applications in agriculture and industry.
Propriétés
Numéro CAS |
3986-22-9 |
|---|---|
Formule moléculaire |
C5H12N2O3S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
1-amino-1-ethylimino-2-sulfosulfanylpropane |
InChI |
InChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
Clé InChI |
GVTDQQKGAINIDU-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C(C)SS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)











